molecular formula C10H16O2 B13192096 2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid

2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid

Cat. No.: B13192096
M. Wt: 168.23 g/mol
InChI Key: MXCLTZSYFUCKEJ-UHFFFAOYSA-N
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Description

2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C10H16O2. It is a derivative of cyclopentane, featuring a carboxylic acid functional group and an alkyl substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid typically involves the alkylation of cyclopentane derivatives. One common method is the Friedel-Crafts alkylation, where cyclopentane is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of catalytic hydrogenation and other green chemistry principles can also be integrated to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.

    Substitution: The alkyl groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It serves as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include metabolic processes and signal transduction cascades.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane, (2-methyl-1-propenyl)-: A similar compound with a different functional group arrangement.

    Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-: Another related compound with a ketone functional group.

Uniqueness

2-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid is unique due to its specific combination of functional groups and structural features, which confer distinct reactivity and applications compared to its analogs.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-methyl-1-prop-2-enylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C10H16O2/c1-3-6-10(9(11)12)7-4-5-8(10)2/h3,8H,1,4-7H2,2H3,(H,11,12)

InChI Key

MXCLTZSYFUCKEJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(CC=C)C(=O)O

Origin of Product

United States

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